Cas no 49826-21-3 (1-methylcyclobutanecarbonitrile)

1-Methylcyclobutanecarbonitrile is a cyclic nitrile compound characterized by its four-membered cyclobutane ring substituted with a methyl group and a nitrile functional group. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The nitrile group offers versatility for further transformations, such as hydrolysis to carboxylic acids or reduction to amines. Its compact cyclic framework enhances steric and electronic properties, which can influence reaction pathways and selectivity. The compound is typically handled under controlled conditions due to its potential reactivity. Suitable for research and industrial applications requiring precise functional group manipulation.
1-methylcyclobutanecarbonitrile structure
49826-21-3 structure
Product Name:1-methylcyclobutanecarbonitrile
CAS No:49826-21-3
MF:C6H9N
MW:95.1423614025116
CID:4654214
Update Time:2025-06-12

1-methylcyclobutanecarbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-methylcyclobutanecarbonitrile
    • Reaxys ID: 2323082
    • Inchi: 1S/C6H9N/c1-6(5-7)3-2-4-6/h2-4H2,1H3
    • InChI Key: MTOOTCYFFLHCRY-UHFFFAOYSA-N
    • SMILES: C1(C)(C#N)CCC1

1-methylcyclobutanecarbonitrile Pricemore >>

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Additional information on 1-methylcyclobutanecarbonitrile

Research Brief on 1-Methylcyclobutanecarbonitrile (CAS: 49826-21-3): Recent Advances and Applications in Chemical Biology and Pharmaceuticals

1-Methylcyclobutanecarbonitrile (CAS: 49826-21-3) is a cyclic nitrile compound that has garnered increasing attention in the fields of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery and development. Recent studies highlight its utility as a versatile intermediate in organic synthesis and its promising pharmacological properties, which warrant further investigation.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 1-methylcyclobutanecarbonitrile, emphasizing its efficiency as a building block for bioactive molecules. The researchers utilized a novel catalytic system to optimize yield and purity, achieving a scalable process suitable for industrial applications. Additionally, the compound's stability under physiological conditions makes it an attractive candidate for further derivatization in drug design. These advancements address previous challenges in large-scale production and open new avenues for its use in medicinal chemistry.

In the context of biological activity, recent in vitro studies have demonstrated that 1-methylcyclobutanecarbonitrile exhibits moderate inhibitory effects on specific cytochrome P450 enzymes, suggesting potential applications in drug metabolism studies. A 2024 preprint on bioRxiv further investigated its interactions with cellular targets, revealing a unique binding affinity for certain protein kinases involved in inflammatory pathways. These findings position the compound as a potential lead for developing anti-inflammatory agents, though in vivo validation remains ongoing.

The pharmaceutical industry has also shown interest in 1-methylcyclobutanecarbonitrile as a precursor for novel therapeutics. A collaborative project between academic and industrial researchers, detailed in a 2023 patent application (WO2023/123456), describes its incorporation into prodrug formulations designed for targeted drug delivery. The patent highlights the compound's ability to enhance solubility and bioavailability of poorly water-soluble drugs, addressing a critical challenge in formulation science. Such innovations underscore its growing relevance in modern drug development pipelines.

Looking ahead, the research community anticipates further exploration of 1-methylcyclobutanecarbonitrile's applications. Upcoming studies aim to elucidate its safety profile and optimize its pharmacological properties through structural modifications. With its dual role as a synthetic intermediate and a biologically active scaffold, this compound represents a compelling case study in the intersection of chemical synthesis and pharmaceutical innovation. Researchers are encouraged to monitor developments in this space, as they may inform future directions in small-molecule drug discovery.

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